molecular formula C16H22N4O3 B5457849 2-{2-[(3-propylmorpholin-4-yl)carbonyl]pyrazolo[1,5-a]pyrimidin-6-yl}ethanol

2-{2-[(3-propylmorpholin-4-yl)carbonyl]pyrazolo[1,5-a]pyrimidin-6-yl}ethanol

Cat. No.: B5457849
M. Wt: 318.37 g/mol
InChI Key: HQDCXSDFZGEWPW-UHFFFAOYSA-N
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Description

The compound “2-{2-[(3-propylmorpholin-4-yl)carbonyl]pyrazolo[1,5-a]pyrimidin-6-yl}ethanol” is a derivative of pyrazolo[1,5-a]pyrimidine . Pyrazolo[1,5-a]pyrimidine derivatives are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry and material science due to their significant photophysical properties . They have attracted a great deal of attention recently .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been widely studied . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ .


Molecular Structure Analysis

The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ .

Mechanism of Action

While specific information about the mechanism of action of “2-{2-[(3-propylmorpholin-4-yl)carbonyl]pyrazolo[1,5-a]pyrimidin-6-yl}ethanol” is not available, pyrazolo[1,5-a]pyrimidine derivatives have been shown to have anticancer potential and enzymatic inhibitory activity .

Future Directions

Pyrazolo[1,5-a]pyrimidine derivatives have attracted a great deal of attention in material science recently due to their significant photophysical properties . This suggests that there could be future research directions exploring these properties further. Moreover, the discussion highlights their anticancer potential and enzymatic inhibitory activity, which could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Properties

IUPAC Name

[6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-(3-propylmorpholin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O3/c1-2-3-13-11-23-7-5-19(13)16(22)14-8-15-17-9-12(4-6-21)10-20(15)18-14/h8-10,13,21H,2-7,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQDCXSDFZGEWPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1COCCN1C(=O)C2=NN3C=C(C=NC3=C2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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